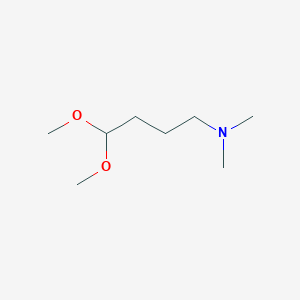

4,4-dimethoxy-N,N-dimethylbutan-1-amine

描述

4,4-dimethoxy-N,N-dimethylbutan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is used as an intermediate in the synthesis of drugs like sumatriptan and zolmitriptan , which are serotonin receptor agonists. Therefore, it can be inferred that the compound may indirectly affect serotonin receptors.

Mode of Action

As an intermediate in drug synthesis, it contributes to the overall structure and function of the final therapeutic compounds, such as sumatriptan and zolmitriptan .

Biochemical Pathways

Given its role in the synthesis of sumatriptan and zolmitriptan, it may indirectly influence the serotonin pathway, specifically the 5-ht1b and 5-ht1d receptors .

Result of Action

As an intermediate in drug synthesis, its primary role is to contribute to the structural formation of the final drug compounds .

Action Environment

Like most organic compounds, factors such as temperature, ph, and presence of other chemicals could potentially affect its stability and reactivity .

生物活性

4,4-Dimethoxy-N,N-dimethylbutan-1-amine (also known as 4-(Dimethylamino)butyraldehyde Dimethyl Acetal) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on a review of diverse sources.

- Molecular Formula : CHNO

- Molecular Weight : 161.24 g/mol

- Boiling Point : 160-162°C

- Solubility : Soluble in water, ethanol, and ether

This compound primarily functions as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting serotonin receptors. The compound exhibits agonist activity at the 5-HT1A and 5-HT2A serotonin receptor subtypes, which are crucial for modulating mood and anxiety.

Biochemical Pathways

The activation of these serotonin receptors leads to several downstream effects:

- Increased Neuroplasticity : Enhances synaptic plasticity and connectivity in the brain.

- Reduction in Anxiety and Depression Symptoms : Influences neurotransmitter release, contributing to mood regulation.

Pharmacological Applications

This compound is utilized as a precursor in the synthesis of various medications:

- Antihistamines : Used in producing compounds like Fexofenadine.

- Antiarrhythmics : A key intermediate for Dronedarone, which treats atrial fibrillation.

- Triptans : Serves as a building block for migraine medications such as Sumatriptan and Rizatriptan, which target 5-HT1B/1D receptors to alleviate migraine symptoms .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic benefits of this compound:

- Migraine Treatment :

- Anxiety and Depression :

Dosage Effects and Temporal Dynamics

Research indicates that the effects of this compound vary with dosage:

- Low to Moderate Doses : Induce peak experiences characterized by altered perception and emotional amplification.

- Higher Doses : May lead to more pronounced effects on mood regulation but require careful monitoring due to potential side effects .

Summary Table of Biological Activity

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Agonist at 5-HT1A | Modulates neurotransmitter release | Treatment for anxiety and depression |

| Agonist at 5-HT2A | Enhances neuroplasticity | Potential for cognitive enhancement |

| Precursor for Triptans | Targets migraine pathways | Effective in acute migraine relief |

属性

IUPAC Name |

4,4-dimethoxy-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZKKBDOGYBYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438825 | |

| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19718-92-4 | |

| Record name | 4,4-Dimethoxy-N,N-dimethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19718-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in the synthesis of N,N-Dimethyltryptamine Derivative?

A1: this compound, also referred to as 4-(N,N-dimethylamino)butanal dimethyl acetal (compound Ⅸ in the study) [], serves as a crucial intermediate in the synthesis of N,N-Dimethyl-2-{5-[(3-amino-1,2,4-oxdiazol-5-yl)methyl]-1H-indol-3-yl}ethylamine (compound Ⅶ). The compound is synthesized in a multi-step process and ultimately undergoes a cyclization reaction with p-cyanomethyl-phenylhydrazine (compound Ⅹ) to yield a key precursor for the final product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。